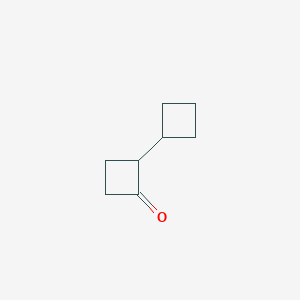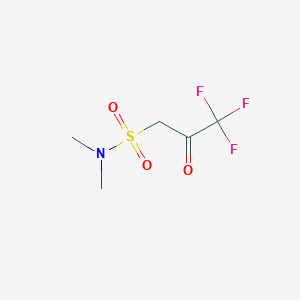![molecular formula C12H16ClNO5S B1434932 2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-35-3](/img/structure/B1434932.png)
2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Descripción general
Descripción
The compound “2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical with the CAS Number: 1858240-10-4 . It has a molecular weight of 305.78 . The IUPAC name for this compound is 2-(N-(3-chloro-4-methylphenyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO4S/c1-4-11(12(15)16)14(19(3,17)18)9-6-5-8(2)10(13)7-9/h5-7,11H,4H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Metabolism and Bioavailability in Dairy Cows
Research has shown that derivatives similar to "2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid" have been investigated for their metabolic fate and bioavailability in dairy cows. For instance, a study on the isopropyl ester of 2-hydroxy-4-(methylthio)-butanoic acid (HMBi), a chemical derivative related to methionine, indicated that HMBi is quickly absorbed, hydrolyzed, and then converted into useful metabolites, suggesting its potential as a new source of methionine for ruminants with acceptable bioavailability (Graulet, Richard, & Robert, 2005).
Radiotracer Development for Brain Studies
Another area of application is in the development of radiotracers for studying brain receptors. A study synthesized new GABAB agonists as potential PET radiotracers. The compound "R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid" was highlighted for its high inhibition binding affinity and was radiolabeled for brain distribution studies in mice, demonstrating its potential for imaging GABAB receptors in rodents (Naik et al., 2018).
Enhancing Cognitive Performance
Compounds structurally related to "2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid" have been evaluated for their potential to enhance cognitive performance. Studies on 5-HT4 receptor agonists showed positive effects on spatial learning and memory in rats, supporting the role of these receptors in cognitive functions (Fontana et al., 1997).
Gastric Mucosal Defense Mechanisms
Research into the interaction of cyclooxygenase isoenzymes, nitric oxide, and afferent neurons in gastric mucosal defense has utilized derivatives of "2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid". These studies contribute to our understanding of how endogenous substances like NO and prostaglandins, derived from COX-1 or COX-2, regulate gastric mucosal integrity (Ehrlich et al., 2004).
Nutritional Value in Animal Feed
Investigations into the nutritional value of methionine sources for animal feed have compared compounds like DL-2-hydroxy-4-(methylthio) butanoic acid (HMTBA) to DL-methionine (DLM), assessing their effectiveness in commercial maize–soybean-meal broiler diets. These studies help in optimizing animal nutrition by evaluating the relative bioavailability and efficiency of different methionine sources (Lemme et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-4-10(12(15)16)14(20(3,17)18)8-5-6-11(19-2)9(13)7-8/h5-7,10H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPBNIHQFJQDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)


![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)


![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)



